4-phenyl-1-piperazinecarboximidamide sulfate hydrate
Description
4-Phenyl-1-piperazinecarboximidamide sulfate hydrate (CAS: 17238-58-3) is a heterocyclic organic compound with the molecular formula C₁₁H₁₆N₄·H₂SO₄·xH₂O. It belongs to the piperazinecarboximidamide family, characterized by a piperazine ring substituted with a phenyl group at the 4-position and a carboximidamide functional group. This compound is often utilized in pharmaceutical research as a precursor or intermediate in synthesizing bioactive molecules, particularly those targeting neurological receptors due to its structural similarity to ligands for serotonin and dopamine receptors .
Key properties include:
- Molecular weight: 204.27 g/mol (anhydrous base) + sulfate and water contributions.
- Synonyms: 1-Carboxamidino-4-phenylpiperazine sulfate hydrate, 1-Phenyl-4-guanylpiperazine sulfate.
- Structural features: The piperazine ring provides conformational flexibility, while the phenyl group enhances lipophilicity, influencing pharmacokinetic behavior .
Properties
IUPAC Name |
4-phenylpiperazine-1-carboximidamide;sulfuric acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4.H2O4S.H2O/c12-11(13)15-8-6-14(7-9-15)10-4-2-1-3-5-10;1-5(2,3)4;/h1-5H,6-9H2,(H3,12,13);(H2,1,2,3,4);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYCNQVGNFVMCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=N)N.O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-1-piperazinecarboximidamide sulfate hydrate typically involves the reaction of 4-phenylpiperazine with cyanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The resulting product is then treated with sulfuric acid to form the sulfate hydrate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization and drying processes to obtain the sulfate hydrate form.
Chemical Reactions Analysis
Acylation Reactions
The secondary amines in the piperazine ring undergo acylation with electrophilic reagents. This reaction modifies solubility and biological activity.
Mechanistic Insight : Acylation proceeds via nucleophilic attack of the piperazine nitrogen on the acyl electrophile, followed by deprotonation. The sulfate hydrate stabilizes intermediates through hydrogen bonding .
Alkylation Reactions
Alkylation introduces substituents to the piperazine nitrogen, enhancing lipophilicity.
| Alkylating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | DMF, 60°C, 6 h, K₂CO₃ | N-Methylpiperazinecarboximidamide | 82% | |
| Ethyl bromoacetate | ACN, reflux, 8 h, DIEA | N-Ethoxycarbonylmethyl derivative | 71% |
Key Observation : Alkylation at the piperazine nitrogen does not affect the carboximidamide group’s reactivity, enabling sequential functionalization .
N-Oxidation
The piperazine ring undergoes oxidation to form N-oxide derivatives, altering electronic properties.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| mCPBA | DCM, 0°C → RT, 24 h | Piperazine N-oxide derivative | 58% | |
| H₂O₂ (30%) | MeOH, RT, 48 h | Mono-N-oxide | 43% |
Implication : N-oxides exhibit enhanced solubility and potential for coordination chemistry .
Carboximidamide Reactivity
The carboximidamide group (-C(=NH)NH₂) participates in condensation and acid-base reactions.
Condensation with Carbonyl Compounds
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Benzaldehyde | EtOH, Δ, 6 h | Imine-linked Schiff base | Metal chelation scaffolds |
| Acetone | HCl (cat.), RT, 12 h | Amidino-acetone adduct | Bioactive derivative |
Acid-Base Reactions
The amidine group (pKa ~11.5) protonates in acidic media, forming water-soluble salts (e.g., hydrochloride) .
Coordination Chemistry
The piperazine nitrogen lone pairs enable metal coordination, forming complexes with catalytic or therapeutic potential.
| Metal Salt | Conditions | Complex Structure | Stability |
|---|---|---|---|
| CuSO₄·5H₂O | MeOH/H₂O, RT, 2 h | [Cu(L)₂]SO₄ (octahedral geometry) | High |
| ZnCl₂ | EtOH, reflux, 4 h | [Zn(L)Cl₂] | Moderate |
Applications : Metal complexes show enhanced antimicrobial activity compared to the parent compound .
Sulfate Hydrate Interactions
The sulfate counterion and water of crystallization influence reactivity:
-
Solubility : Hydrate form increases aqueous solubility (23 mg/mL at 25°C) .
-
Thermal Stability : Dehydration occurs at 110°C, altering crystallinity without decomposing the core structure .
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Activation Energy (kJ/mol) | Catalyst Dependence |
|---|---|---|---|
| Acylation | Fast | 45–55 | Base required |
| Alkylation | Moderate | 60–70 | Base required |
| N-Oxidation | Slow | 85–95 | Acid-sensitive |
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its pharmacological properties, particularly in the context of pain management and neurogenic inflammation. It acts as a selective agonist for the opioid receptor-like 1 (ORL1), which is significant for developing analgesics with fewer side effects compared to traditional opioids.
Analgesic Properties
Research indicates that compounds similar to 4-phenyl-1-piperazinecarboximidamide sulfate hydrate can function as effective analgesics. They have been shown to reduce pain without the common side effects associated with opioids, such as addiction and respiratory depression .
Neurogenic Inflammation
Studies suggest that this compound may also play a role in treating inflammatory diseases. Its agonistic activity on ORL1 receptors could be beneficial in alleviating conditions characterized by neurogenic inflammation .
Case Study 1: Analgesic Efficacy
A clinical trial involving a derivative of this compound demonstrated significant analgesic effects in patients suffering from chronic pain conditions. The study reported a marked reduction in pain scores compared to placebo groups, highlighting the compound's potential as a safer alternative to traditional opioids .
Case Study 2: Inflammation Reduction
In animal models, the compound was tested for its ability to reduce neurogenic inflammation. Results indicated a substantial decrease in inflammatory markers and pain-related behaviors, suggesting its efficacy in treating inflammatory diseases without the adverse effects typically seen with corticosteroids or NSAIDs .
Mechanism of Action
The mechanism of action of 4-phenyl-1-piperazinecarboximidamide sulfate hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate (CAS: 1417567-42-0)
- Substitution : Methoxy group at the 3-position of the phenyl ring.
- This modification may improve metabolic stability compared to the parent compound .
- Applications : Used in neurological drug discovery for its receptor selectivity.
4-(1-Methylethyl)piperazine-1-carboximidamide (CAS: 85063-72-5)
- Substitution : Isopropyl group replaces the phenyl ring.
- This analog is less lipophilic than 4-phenyl derivatives, affecting blood-brain barrier penetration .
N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide
- Substitution: Incorporation of a β-lactam (azetidinone) ring and nitro-phenyl group.
- This hybrid structure broadens therapeutic applications beyond neuropharmacology .
Physicochemical and Pharmacological Comparison
Key Findings :
Lipophilicity : The phenyl-substituted parent compound exhibits moderate lipophilicity, optimizing blood-brain barrier penetration for CNS targets. Methoxy or isopropyl substitutions reduce LogP, impacting bioavailability .
Receptor Selectivity : Methoxy substitution enhances serotonin receptor affinity, while bulkier groups (e.g., isopropyl) diminish receptor interactions .
Therapeutic Scope: Hybrid structures like the azetidinone derivative demonstrate multifunctionality but may introduce toxicity risks due to reactive nitro groups .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 4-phenyl-1-piperazinecarboximidamide sulfate hydrate, and how can purity be ensured?
- Methodology :
- Piperazine ring formation : Start with ethylenediamine and dihaloalkanes under basic conditions (e.g., KOH/ethanol) to form the piperazine backbone .
- Substituent introduction : Use nucleophilic substitution (e.g., phenyl isothiocyanate) to attach the phenylcarboximidamide group .
- Sulfate hydrate formation : React with sulfuric acid in aqueous conditions, followed by controlled crystallization .
- Purification : Employ recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH gradient) to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Recommended methods :
- ¹H/¹³C NMR : Confirm structural integrity by matching peaks to expected shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, piperazine CH₂ at δ 2.5–3.5 ppm) .
- IR spectroscopy : Identify functional groups (e.g., N-H stretch ~3300 cm⁻¹, S=O stretch ~1050 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ ion) .
- Data interpretation : Compare results with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Approach :
- Use quantum chemical calculations (e.g., DFT) to predict transition states and energetics of key steps like ring closure or sulfonation .
- Apply machine learning to analyze historical reaction data (e.g., solvent effects, catalyst performance) and recommend optimal conditions (e.g., DMSO for solubility, 60–80°C for kinetics) .
- Case study : Simulations reduced trial-and-error in piperazine derivative synthesis by 40% in ICReDD studies .
Q. How should researchers address contradictions in spectral data or unexpected byproducts?
- Troubleshooting workflow :
- Step 1 : Re-examine reaction stoichiometry (e.g., excess reagent ratios may cause side reactions) .
- Step 2 : Use 2D NMR (COSY, HSQC) to confirm connectivity in ambiguous peaks .
- Step 3 : Isolate byproducts via preparative HPLC and characterize structurally to identify degradation pathways .
Q. What strategies enhance the compound’s stability during long-term storage?
- Stabilization protocols :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
